![molecular formula C18H19ClN2O2 B4446635 3-chloro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4446635.png)
3-chloro-N-[4-(4-morpholinyl)benzyl]benzamide
Overview
Description
3-chloro-N-[4-(4-morpholinyl)benzyl]benzamide, also known as TAK-659, is a chemical compound that has been studied extensively for its potential therapeutic applications.
Mechanism of Action
3-chloro-N-[4-(4-morpholinyl)benzyl]benzamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B-cells. By inhibiting BTK, 3-chloro-N-[4-(4-morpholinyl)benzyl]benzamide prevents the proliferation and survival of B-cells, leading to the suppression of the immune response. This mechanism of action makes 3-chloro-N-[4-(4-morpholinyl)benzyl]benzamide a promising candidate for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
3-chloro-N-[4-(4-morpholinyl)benzyl]benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the size of tumors and improve survival rates in animal models of B-cell malignancies. 3-chloro-N-[4-(4-morpholinyl)benzyl]benzamide has also been shown to reduce inflammation and improve joint function in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of 3-chloro-N-[4-(4-morpholinyl)benzyl]benzamide is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation of 3-chloro-N-[4-(4-morpholinyl)benzyl]benzamide is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, 3-chloro-N-[4-(4-morpholinyl)benzyl]benzamide has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are many future directions for research on 3-chloro-N-[4-(4-morpholinyl)benzyl]benzamide. One area of interest is the development of more potent and selective BTK inhibitors. Another area of interest is the combination of 3-chloro-N-[4-(4-morpholinyl)benzyl]benzamide with other anti-cancer or immunomodulatory agents to improve its therapeutic efficacy. Finally, further studies are needed to determine the safety and efficacy of 3-chloro-N-[4-(4-morpholinyl)benzyl]benzamide in human clinical trials.
Scientific Research Applications
3-chloro-N-[4-(4-morpholinyl)benzyl]benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-cancer properties, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). 3-chloro-N-[4-(4-morpholinyl)benzyl]benzamide has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
3-chloro-N-[(4-morpholin-4-ylphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-3-1-2-15(12-16)18(22)20-13-14-4-6-17(7-5-14)21-8-10-23-11-9-21/h1-7,12H,8-11,13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKXRAJCXVQZER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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